![molecular formula C10H22 B1265057 [S,(+)]-4-Methylnonane](/img/structure/B1265057.png)
[S,(+)]-4-Methylnonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nonane, 4-methyl- is an alkane.
Aplicaciones Científicas De Investigación
Viscosity and Surface Tension of Branched Alkanes
A study by Klein et al. (2018) explored the properties of branched alkanes, including 4-methylnonane. They focused on the liquid viscosity, surface tension, and liquid density of these substances, finding that their physical properties can be accurately modeled using appropriate equations, contributing to a better understanding of their behavior under different conditions (Klein et al., 2018).
Synthesis of Flavor Compounds
Y. Kato and Y. Yuasa (2001) demonstrated a practical synthesis method for 3-methylnonane-2,4-dione, a compound related to 4-methylnonane, known for its intense strawlike and fruity flavor. This study highlights the potential for synthesizing flavor compounds using branched alkanes (Kato & Yuasa, 2001).
Mixing Properties of Decane Isomers
Research by Awwad et al. (1987) investigated the excess molar volumes of various decane isomers, including 4-methylnonane, when mixed with normal hexadecane. Their findings contribute to the understanding of the mixing properties of these substances and their potential applications in various fields (Awwad et al., 1987).
Molecular Dynamics in Zeolites
A study by Webb III and Grest (1998) utilized molecular dynamics simulations to measure the self-diffusion constant of various alkanes, including n-methylnonanes like 4-methylnonane. Their research provides insights into how molecular structures influence diffusion in zeolites, which is crucial for understanding shape-selective catalysis (Webb III & Grest, 1998).
Propiedades
Nombre del producto |
[S,(+)]-4-Methylnonane |
|---|---|
Fórmula molecular |
C10H22 |
Peso molecular |
142.28 g/mol |
Nombre IUPAC |
(4S)-4-methylnonane |
InChI |
InChI=1S/C10H22/c1-4-6-7-9-10(3)8-5-2/h10H,4-9H2,1-3H3/t10-/m0/s1 |
Clave InChI |
IALRSQMWHFKJJA-JTQLQIEISA-N |
SMILES isomérico |
CCCCC[C@@H](C)CCC |
SMILES canónico |
CCCCCC(C)CCC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



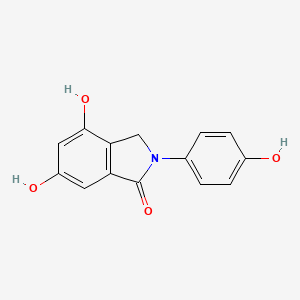
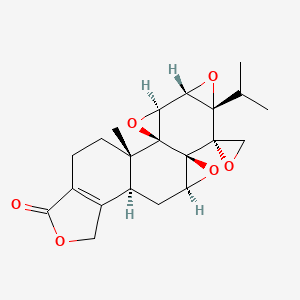

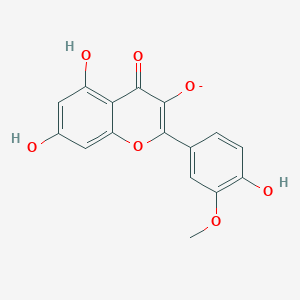
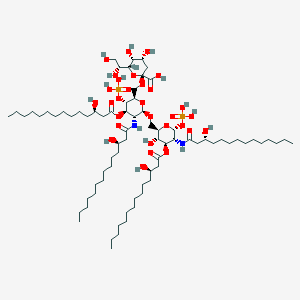
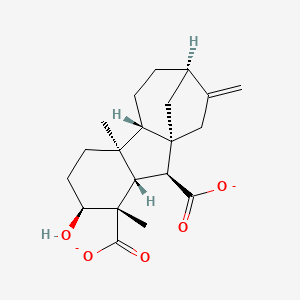
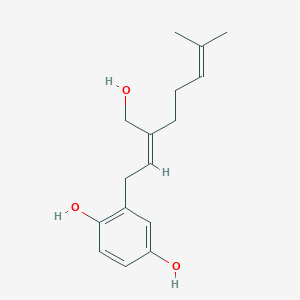
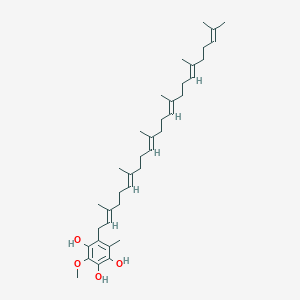
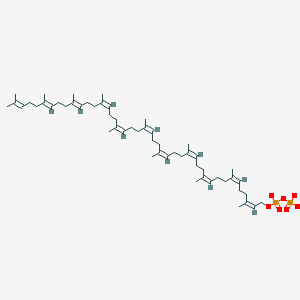
![2-[(2,6-Dichlorobenzoyl)oxy]-3-[2-(2,6-dichlorophenyl)-6-quinolyl]propanoic acid](/img/structure/B1264991.png)
![[(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B1264994.png)
![2-(2,6-dimethylphenoxy)-N-[2-(1-piperidinyl)phenyl]acetamide](/img/structure/B1264995.png)
![N-[(3R,3'R,4'S,5'R)-5'-(2-hydroxyethyl)-4'-[(4-methoxyphenyl)-dimethylsilyl]-3'-methyl-2-oxo-1-prop-2-enyl-5-spiro[indole-3,2'-oxolane]yl]acetamide](/img/structure/B1264996.png)
![1-(3-carboxypropyl)-5-[(E)-2-[(2S,3R,4S)-3-ethenyl-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]ethenyl]pyridin-1-ium-3-carboxylate](/img/structure/B1264997.png)